N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide
Brand Name: Vulcanchem
CAS No.: 2034508-90-0
VCID: VC6626572
InChI: InChI=1S/C17H17N5O3/c1-22-9-5-8-13(22)16-20-15(25-21-16)11-18-14(23)10-19-17(24)12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,23)(H,19,24)
SMILES: CN1C=CC=C1C2=NOC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3
Molecular Formula: C17H17N5O3
Molecular Weight: 339.355

N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide

CAS No.: 2034508-90-0

Cat. No.: VC6626572

Molecular Formula: C17H17N5O3

Molecular Weight: 339.355

* For research use only. Not for human or veterinary use.

N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide - 2034508-90-0

Specification

CAS No. 2034508-90-0
Molecular Formula C17H17N5O3
Molecular Weight 339.355
IUPAC Name N-[2-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]benzamide
Standard InChI InChI=1S/C17H17N5O3/c1-22-9-5-8-13(22)16-20-15(25-21-16)11-18-14(23)10-19-17(24)12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,23)(H,19,24)
Standard InChI Key HXLXDGAPYZCEPZ-UHFFFAOYSA-N
SMILES CN1C=CC=C1C2=NOC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3

Introduction

N-{[3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide is a synthetic organic compound featuring a complex structure that combines a pyrrole ring, an oxadiazole moiety, and an acetamide functional group. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for bioactive molecule development.

Molecular Formula and Weight

  • Molecular Formula: C16H16N4O3C_{16}H_{16}N_4O_3

  • Molecular Weight: Approximately 312.33 g/mol

Functional Groups

This compound contains:

  • A pyrrole ring substituted with a methyl group.

  • A 1,2,4-oxadiazole ring, which is known for its bioactive properties.

  • An acetamide group linked to a phenylformamido moiety.

Synthesis Pathways

The synthesis of N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide typically involves:

  • Formation of the oxadiazole ring: This is achieved via cyclization reactions involving hydrazides and nitriles under controlled conditions.

  • Introduction of the pyrrole substituent: Alkylation or substitution reactions are used to attach the methylated pyrrole moiety.

  • Linking the acetamide group: This step involves nucleophilic substitution or amidation reactions.

  • Attachment of the phenylformamido group: The final step includes coupling reactions using phenyl isocyanates or similar reagents.

Medicinal Chemistry

The presence of both oxadiazole and pyrrole rings in this compound suggests potential bioactivity:

  • Antimicrobial Activity: Oxadiazoles are known for their antibacterial and antifungal properties.

  • Anticonvulsant Potential: Similar compounds have shown activity in epilepsy models by interacting with neuronal sodium channels .

  • Anti-inflammatory Effects: Molecular docking studies on related compounds suggest inhibition of enzymes like 5-lipoxygenase .

Drug Development

The combination of heterocyclic systems makes this compound a promising scaffold for designing inhibitors targeting specific enzymes or receptors in diseases such as cancer or neurodegenerative disorders.

Spectroscopic Techniques

To confirm the structure and purity of this compound:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups like amides and oxadiazoles.

Crystallography

X-ray crystallography can be employed to determine precise bond angles and molecular geometry.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC16H16N4O3C_{16}H_{16}N_4O_3
Molecular Weight~312.33 g/mol
Functional GroupsPyrrole, Oxadiazole, Acetamide
Potential ApplicationsAntimicrobial, Anticonvulsant, Anti-inflammatory
Synthesis ComplexityModerate
Analytical TechniquesNMR, MS, IR, X-Ray Crystallography

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